Jaranol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-11-7-12(19)14-13(8-11)23-16(17(22-2)15(14)20)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUTJQYZDYRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186645 | |
| Record name | Kumatakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3301-49-3 | |
| Record name | Kumatakenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jaranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kumatakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JARANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAQ11412T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Activities and Therapeutic Potential of Kumatakenin
Anticancer Research
Research indicates that kumatakenin exhibits significant cytotoxic activity against human ovarian cancer cell lines, including SKOV3 and A2780. researchgate.netcaymanchem.comacs.orgnih.gov Its anticancer effects involve the induction of apoptosis in these cells and the inhibition of the alternative activation of tumor-associated macrophages (TAMs). researchgate.netacs.orgnih.gov
Apoptosis Induction in Cancer Cells
Kumatakenin has been shown to induce apoptosis in ovarian cancer cells. researchgate.netacs.orgnih.govmedchemexpress.cn This process is a key mechanism for eliminating cancer cells and is a target for many therapeutic agents.
Ovarian Cancer Cells (SKOV3 and A2780)
Studies using human ovarian cancer cell lines SKOV3 and A2780 have demonstrated that kumatakenin treatment leads to apoptosis. researchgate.netacs.orgnih.govresearchgate.net Assays such as propidium (B1200493) iodide and Annexin V-FITC staining have confirmed the induction of apoptosis in these cell lines upon exposure to kumatakenin. researchgate.netacs.orgnih.gov
Caspase-dependent apoptosis (caspase-3, -8, -9 activation)
The apoptosis induced by kumatakenin in human ovarian cancer cells is mediated through the caspase-dependent pathway. acs.orgacs.org Kumatakenin treatment has been shown to stimulate the activation of caspase-3, caspase-8, and caspase-9. researchgate.netacs.orgnih.govacs.org The increased activity of these caspases, which are critical executioners of apoptosis, is a key mechanism by which kumatakenin exerts its pro-apoptotic effects. researchgate.netacs.orgnih.govacs.org Further supporting this mechanism, caspase inhibitors have been shown to attenuate kumatakenin-induced SKOV3 cell death. researchgate.netacs.orgnih.govacs.org
Here is a table summarizing the effect of Kumatakenin on caspase activation:
| Caspase | Effect of Kumatakenin Treatment |
| Caspase-3 | Increased activation/cleaved forms |
| Caspase-8 | Increased activation/cleaved forms |
| Caspase-9 | Increased activation/cleaved forms |
Data based on research findings in ovarian cancer cells. researchgate.netacs.orgnih.govacs.org
Inhibition of tumor-associated macrophage (TAM) activation
In addition to directly inducing apoptosis in cancer cells, kumatakenin also influences the tumor microenvironment by inhibiting the alternative activation of tumor-associated macrophages (TAMs). researchgate.netacs.orgnih.govsci-hub.semdpi.com TAMs, particularly those with an M2 phenotype, play a significant role in promoting tumor growth, metastasis, angiogenesis, and immune suppression. mdpi.comnih.gov By inhibiting the alternative activation of TAMs, kumatakenin may help to create a less favorable environment for tumor progression. researchgate.netacs.orgnih.govsci-hub.se
Kumatakenin has been found to reduce the expression of MCP-1 (CCL2) and RANTES (CCL5) in ovarian cancer cells. researchgate.netcaymanchem.comacs.orgnih.govsci-hub.semdpi.com These chemokines are major determinants of macrophage recruitment to tumor sites. researchgate.netacs.orgnih.govsci-hub.se By decreasing the levels of MCP-1 and RANTES, kumatakenin may limit the infiltration of macrophages into the tumor microenvironment, thereby reducing the population of TAMs that can support tumor growth. researchgate.netacs.orgnih.govsci-hub.senih.gov
Here is a table illustrating the effect of Kumatakenin on chemokine expression:
| Chemokine | Effect of Kumatakenin Treatment (in Ovarian Cancer Cells) |
| MCP-1 | Reduced expression |
| RANTES | Reduced expression |
Data based on research findings. researchgate.netcaymanchem.comacs.orgnih.govsci-hub.semdpi.com
Furthermore, kumatakenin inhibits the expression of M2 markers and cancer-promoting factors in macrophages that are stimulated by ovarian cancer cells. researchgate.netacs.orgnih.govsci-hub.senih.govmdpi.com These factors include IL-10, MMP-2, MMP-9, and VEGF. researchgate.netacs.orgnih.govsci-hub.senih.govmdpi.com IL-10 is an immunosuppressive cytokine. nih.govmdpi.com MMP-2 and MMP-9 are matrix metalloproteinases involved in extracellular matrix remodeling, which facilitates cancer cell invasion and metastasis. researchgate.netnih.gov VEGF is a key factor in promoting angiogenesis, the formation of new blood vessels that supply tumors. nih.govmdpi.com By inhibiting the expression of these M2-associated factors, kumatakenin may suppress the pro-tumoral functions of TAMs, including immunosuppression, metastasis, and angiogenesis. researchgate.netacs.orgnih.govsci-hub.senih.govmdpi.com
Here is a table showing the effect of Kumatakenin on M2 macrophage markers and cancer-promoting factors:
| Factor | Effect of Kumatakenin Treatment (in Stimulated Macrophages) |
| IL-10 | Inhibited expression |
| MMP-2 | Inhibited expression |
| MMP-9 | Inhibited expression |
| VEGF | Inhibited expression |
Data based on research findings. researchgate.netacs.orgnih.govsci-hub.senih.govmdpi.com
Esophageal Cancer Cell Lines
Studies suggest that kumatakenin may hold therapeutic potential against esophageal cancer. Research using various esophageal cancer cell lines indicates that kumatakenin can impede the progression of this cancer type.
Blocking TRIM65-dependent FASN ubiquitination and stability
A proposed mechanism by which kumatakenin exerts its effects in esophageal cancer involves the tripartite motif-containing protein 65 (TRIM65) and Fatty Acid Synthase (FASN). Research suggests that kumatakenin can prevent esophageal cancer progression by blocking the TRIM65-FASN axis, which is involved in metabolic reprogramming through FASN ubiquitination and stability. TRIM65 functions as an E3 ubiquitin ligase that has been implicated in tumor progression by targeting various proteins for ubiquitination. FASN is an enzyme crucial for de novo fatty acid synthesis, and its dysregulation is linked to cancer cell growth and survival. By interfering with TRIM65-dependent FASN ubiquitination and stability, kumatakenin may disrupt the metabolic processes that support esophageal cancer cell survival and proliferation.
Bladder Cancer Cell Lines
Kumatakenin has also demonstrated effects on bladder cancer cell lines. In vitro experiments utilizing three different bladder cancer cell lines have shown that kumatakenin can significantly influence key pathways involved in cancer progression.
Promotion of cancer cell apoptosis via Bcl-2/BAX pathway
Kumatakenin has been shown to significantly promote apoptosis in bladder cancer cells. This effect is mediated through the B-cell lymphoma 2 (Bcl-2) and Bcl-2-associated X protein (BAX) pathway. The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like BAX is critical in regulating programmed cell death. Studies indicate that kumatakenin treatment leads to a decrease in Bcl-2 expression and an increase in BAX expression, shifting the balance towards apoptosis in bladder cancer cells. Flow cytometry analysis has been used to confirm that kumatakenin induces apoptosis in a concentration-dependent manner in bladder cancer cells.
Inhibition of proliferation and migration via GSK3β/β-catenin pathway
In addition to promoting apoptosis, kumatakenin inhibits the proliferation and migration of bladder cancer cells. This inhibition occurs through the modulation of the glycogen (B147801) synthase kinase 3 beta (GSK3β) and β-catenin pathway. The Wnt/β-catenin pathway is known to be involved in accelerating carcinogenesis and cancer progression, contributing to increased morbidity and treatment resistance. Kumatakenin's influence on the GSK3β/β-catenin pathway suggests a mechanism by which it can suppress the growth and spread of bladder cancer cells. Studies have shown that kumatakenin treatment can decrease the expression of proteins associated with migration, such as MMP9 and MMP2, and affect the expression of GSK3β/β-catenin in bladder cancer cells.
Breast Cancer (MDA-MB-23 cells)
Research has also explored the effects of kumatakenin on breast cancer, specifically using the MDA-MB-231 cell line. The MDA-MB-231 cell line is a model for triple-negative breast cancer, known for its aggressive nature and lack of estrogen receptor, progesterone (B1679170) receptor, and HER2 protein expression. While some studies focus on other compounds in relation to MDA-MB-231 cells, kumatakenin's potential in this specific breast cancer subtype warrants further investigation based on its observed activities in other cancer models.
Colon Cancer
The potential anti-cancer effects of kumatakenin have also been investigated in the context of colon cancer. Research in this area explores the mechanisms by which kumatakenin might impact colon cancer cells. Studies utilizing systems biology approaches have aimed to identify molecular switches that could potentially induce cancer cell reversal in colon cancer. While specific detailed mechanisms of kumatakenin's action in colon cancer cell lines, such as its effect on particular pathways, require further elucidation in the provided search results, its inclusion in studies related to colon cancer highlights ongoing research into its potential therapeutic role.
Data Tables
Below are interactive tables summarizing some of the research findings discussed.
| Cancer Type | Cell Lines Studied | Key Mechanism(s) Investigated | Observed Effect(s) | Source |
| Esophageal Cancer | Various | Blocking TRIM65-dependent FASN ubiquitination and stability | Prevents cancer progression | |
| Bladder Cancer | Three cell lines | Promotion of apoptosis via Bcl-2/BAX pathway | Significantly promoted apoptosis | |
| Bladder Cancer | Three cell lines | Inhibition of proliferation and migration via GSK3β/β-catenin pathway | Inhibited proliferation and migration | |
| Breast Cancer | MDA-MB-231 | (Context of TNBC model) | Research ongoing, potential based on effects in other cancers | |
| Colon Cancer | (Context of research) | (Investigation of molecular switches for cancer reversal) | Included in studies exploring potential anti-cancer agents and mechanisms |
| Pathway/Protein | Role in Cancer | Kumatakenin's Effect in Bladder Cancer Cells | Source |
| Bcl-2 | Anti-apoptotic protein | Decreased expression | |
| BAX | Pro-apoptotic protein | Increased expression | |
| GSK3β/β-catenin | Involved in proliferation and migration | Modulation, leading to inhibition | |
| Caspase-3, -8, -9 | Executioners of apoptosis | Increased activity (in ovarian cancer, relevant context) | |
| TRIM65 | E3 ubiquitin ligase, involved in tumor progression | Blocking of its axis with FASN in esophageal cancer | |
| FASN | Fatty acid synthesis | Ubiquitination and stability affected in esophageal cancer |
Inhibition of Neutrophil Elastase Activity
Kumatakenin has been found to inhibit neutrophil elastase activity. Neutrophil elastase (NE) is a serine protease primarily produced by neutrophils and plays a role in immune responses and inflammation by degrading extracellular matrix proteins. Excessive NE activity is associated with tissue damage and inflammatory disorders. Kumatakenin at a concentration of 10 µM has been shown to inhibit neutrophil elastase activity.
Table 3: Effect of Kumatakenin on Neutrophil Elastase Activity
| Target | Kumatakenin Concentration | Observed Effect | Reference |
| Neutrophil Elastase | 10 µM | Inhibition of activity |
Inhibition of Mast Cell Degranulation (RBL-2H3 mast cells)
Kumatakenin inhibits antigen-induced degranulation in RBL-2H3 mast cells. RBL-2H3 cells are commonly used as a mast cell model to study degranulation, a process involving the release of inflammatory mediators. Kumatakenin inhibits antigen-induced RBL-2H3 mast cell degranulation with an IC50 of 80.4 µM.
Table 4: Effect of Kumatakenin on RBL-2H3 Mast Cell Degranulation
| Cell Line | Stimulation Type | Observed Effect | IC50 (µM) | Reference |
| RBL-2H3 mast cells | Antigen-induced | Inhibition of degranulation | 80.4 |
Alleviation of Colitis
Kumatakenin has demonstrated effects in alleviating colitis in mouse models. In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, kumatakenin treatment significantly ameliorated colitis symptoms, including the restoration of mucosal bleeding, vascular patterns, infiltration of inflammatory cells, and atrophy of intestinal villi. Increased colon length, decreased disease activity index (DAI) score, alleviation of diarrhea and rectal bleeding, and increased body weight/food intake were observed in kumatakenin-treated colitis mice. Kumatakenin suppressed intestinal inflammation in the colitis mouse model. The mechanism involves the inhibition of ferroptosis in colonic epithelial cells. Kumatakenin supplementation decreased cellular iron levels and suppressed ferroptosis in epithelial cells from colitis mice, at least partially by upregulating the expression of enolase (Eno-3) and modulating the Eno3-iron regulatory protein (IRP1) axis.
Table 5: Effects of Kumatakenin on DSS-induced Colitis in Mice
| Parameter | Effect of Kumatakenin Treatment (vs. control colitis group) | Reference |
| Mucosal bleeding | Restoration | |
| Vascular patterns | Restoration | |
| Infiltration of inflammatory cells | Restoration | |
| Atrophy of intestinal villi | Restoration | |
| Colon length | Increased | |
| DAI score | Decreased | |
| Diarrhea | Alleviation | |
| Rectal bleeding | Alleviation | |
| Body weight/food intake | Increased | |
| Intestinal inflammation | Suppression | |
| Ferroptosis in colonic epithelial cells | Suppression | |
| Cellular iron levels | Decreased (in epithelial cells) | |
| Eno3 expression | Upregulation (in epithelial cells) | |
| IRP1 expression | Downregulation (in epithelial cells) |
Alleviation of Colitis
Inhibition of epithelial ferroptosis
Research suggests that Kumatakenin can inhibit ferroptosis, a form of regulated cell death characterized by iron accumulation and lipid peroxidation, particularly in epithelial cells. Studies in colitis mouse models have demonstrated that Kumatakenin supplementation suppressed ferroptosis in epithelial cells of the colon. This inhibition of epithelial ferroptosis in colonic tissues has been associated with the alleviation of clinical symptoms and improved endoscopic presentations in inflammatory bowel disease (IBD).
Regulation of Eno3-IRP1-axis
One proposed mechanism by which Kumatakenin inhibits epithelial ferroptosis involves the regulation of the Eno3-iron regulatory protein (IRP1) axis. Studies utilizing RNA sequencing, qPCR, and pharmacological inhibition assays have indicated that Kumatakenin reduces cellular iron levels and suppresses ferroptosis in epithelial cells, at least partially, by upregulating the expression of enolase (Eno-3). Furthermore, Kumatakenin was shown to decrease iron levels in epithelial cells by modulating the Eno3-IRP1 axis. Molecular docking results suggest that Kumatakenin can bind to Eno3, forming hydrogen bonds with specific amino acid residues, including Thr208, Val206, and Pro203. Knockdown of Eno3 significantly blocked Kumatakenin-exerted regulation of IRP1, indicating that Kumatakenin inhibits IRP1 expression by activating Eno3.
Decreased cellular iron levels
A key aspect of Kumatakenin's ferroptosis inhibitory effect is its ability to decrease cellular iron levels in epithelial cells. This reduction in cellular iron is a critical factor in mitigating ferroptosis, as ferroptosis is an iron-dependent process. Kumatakenin achieves this decrease in iron levels by modulating the Eno3-IRP1 axis, which is involved in iron homeostasis. By upregulating Eno-3 expression, Kumatakenin contributes to the reduction of cellular iron, thereby suppressing ferroptosis in epithelial cells.
Antioxidant Activities
Kumatakenin exhibits significant antioxidant activity. Antioxidants play a crucial role in maintaining redox homeostasis by neutralizing reactive oxygen species (ROS) and preventing oxidative damage.
Protection against oxidative damage
Kumatakenin's antioxidant properties contribute to the protection of cells from oxidative damage. Oxidative distress, which involves supraphysiological oxidative challenges and damage, is associated with various disorders. By acting as an antioxidant, Kumatakenin may help counteract the harmful effects of excessive oxidative stress.
Inhibition of Reactive Oxygen Species (ROS) generation
Studies suggest that Kumatakenin can inhibit the generation of Reactive Oxygen Species (ROS). ROS are signaling molecules but at elevated levels can cause oxidative damage. Inhibiting ROS generation is a key mechanism by which antioxidants exert their protective effects.
Molecular mechanisms of antioxidant activity
The molecular mechanisms underlying the antioxidant activity of flavonoids like Kumatakenin are a subject of ongoing research. Flavonoids can exert their antioxidant effects through various mechanisms, including direct radical scavenging via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms. The presence of hydroxyl groups in the flavonoid structure is particularly important for their antioxidant activity. Molecular docking and simulation studies exploring the antioxidant effects of licorice flavonoids, including Kumatakenin, suggest that active molecules interact with amino acid residues in target proteins to form stable protein-ligand complexes and exert their antioxidant effects. The pKa value of a flavonoid can also influence its antioxidant activity under solvent-mediated effects.
Here is a table summarizing some key findings regarding Kumatakenin's effects:
| Activity | Effect Observed | Mechanism/Associated Factor | Reference |
| Inhibition of ferroptosis | Suppressed ferroptosis in epithelial cells from colitis mice. | Regulation of Eno3-IRP1 axis, decreased cellular iron levels. | |
| Decreased cellular iron levels | Reduced iron levels in epithelial cells. | Modulation of Eno3-IRP1 axis. | |
| Antioxidant activity | Exhibits significant antioxidant activity; protects cells from oxidative damage. | Inhibition of ROS generation; involves interactions with proteins. |
Antimicrobial and Antiviral Properties
Antibacterial Activity
Kumatakenin exhibits antibacterial activity against a range of pathogenic bacteria. Studies have investigated its efficacy against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes.
Against S. aureus, E. coli, P. aeruginosa, L. monocytogenes
Kumatakenin has shown activity against these four bacterial species. Minimum Inhibitory Concentrations (MICs) for Kumatakenin have been reported as 64 µg/ml for S. aureus, 128 µg/ml for E. coli, 128 µg/ml for P. aeruginosa, and 512 µg/ml for L. monocytogenes.
Synergistic effects with antibiotics (ampicillin, gentamicin (B1671437), erythromycin)
A significant finding is the synergistic interaction of Kumatakenin with certain antibiotics. Kumatakenin has demonstrated synergistic effects when combined with ampicillin (B1664943), gentamicin, and erythromycin (B1671065), particularly against L. monocytogenes. This suggests that combining Kumatakenin with these antibiotics could potentially enhance their effectiveness against this bacterium. Specifically, synergistic interactions were observed with erythromycin (at a Kumatakenin concentration of 64 µg/mL), gentamicin (at 64 µg/mL), and ampicillin (at 32 µg/mL) against L. monocytogenes.
Reduction of L. monocytogenes biofilm formation
Beyond its effects on planktonic bacterial cells, Kumatakenin has also been shown to reduce the formation of biofilms by L. monocytogenes. This is particularly relevant as biofilms contribute to bacterial persistence and increased resistance to antimicrobial agents. The synergistic effect observed with antibiotics was found to be sufficient to eradicate L. monocytogenes biofilms.
Antiviral Activity
Research has also explored the potential of Kumatakenin as an antiviral agent, specifically against SARS-CoV-2.
Inhibition of SARS-CoV-2 replication (Vero E6 and Calu-3 cells)
Kumatakenin has been shown to inhibit SARS-CoV-2 replication in in vitro studies using Vero E6 and Calu-3 cell lines. These cell lines are commonly used models for studying SARS-CoV-2 infection. In these studies, Kumatakenin, along with other compounds, demonstrated inhibitory effects on viral replication. Kumatakenin and retusin (B192262) inhibited SARS-CoV-2 replication in both Vero E6 and Calu-3 cells, exhibiting a selective index greater than the control drugs lopinavir/ritonavir and chloroquine.
Data Tables
Neuroprotective Effects
Kumatakenin has demonstrated neuroprotective properties in various models.
Amelioration of depression-like behaviors
Studies have indicated that Kumatakenin may help alleviate depression-like behaviors. This effect has been linked to its influence on cellular processes in the brain, specifically within the hippocampus.
Kumatakenin has been shown to suppress excessive autophagy in the hippocampus, a brain region crucial for mood regulation and cognitive function. This suppression is mediated, at least in part, through its interaction with Autophagy-Related Gene 5 (ATG5). Excessive autophagy in the hippocampus has been implicated in the pathogenesis of depression.
At the cellular level, Kumatakenin significantly reduces the levels of LC3 (microtubule-associated protein 1 light chain 3) and ATG5 in hippocampal tissue. LC3 is a key protein involved in the formation of autophagosomes, while ATG5 is essential for autophagosome elongation. The reduction of these proteins suggests that Kumatakenin inhibits the autophagic process. Overexpression of ATG5 has been shown to nullify Kumatakenin's ability to reduce LC3 and ATG5 levels, further supporting the role of ATG5 in this mechanism.
Molecular docking analyses have revealed an interaction between Kumatakenin and ATG5. This suggests that Kumatakenin may directly bind to ATG5, thereby interfering with its function in promoting excessive autophagy.
Suppression of excessive autophagy in hippocampus via ATG5
Reduction of LC3 and ATG5 levels
Effects on PC12 cells
Kumatakenin has also been investigated for its effects on PC12 cells, a cell line commonly used as a model for neuronal studies. Kumatakenin was among several compounds isolated from Alpinia katsumadai that were studied for their neuroprotective effects on corticosterone-damaged PC12 cells. While the primary neuroprotective effect in one study was attributed to a new flavonone, Kumatakenin was present in the extract and its potential contribution alongside other compounds warrants consideration.
Alpha-glucosidase Inhibitory Activity
Kumatakenin has demonstrated alpha-glucosidase inhibitory activity. Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a key role in the digestion of carbohydrates by breaking them down into glucose. Inhibiting this enzyme can slow down the absorption of glucose into the bloodstream, which is a therapeutic strategy for managing type 2 diabetes.
In a study evaluating the alpha-glucosidase inhibitory activity of various flavonoids from Combretum quadrangulare, Kumatakenin (compound 3) showed inhibitory activity. While other compounds in the study exhibited stronger inhibition, the finding indicates Kumatakenin's potential in this area.
Here is a table summarizing some of the research findings:
| Activity | Model/System | Key Findings | Source |
| Amelioration of depression-like behaviors | Depressive mice model | Reduced depression-like behaviors. | |
| Suppression of excessive autophagy | Hippocampus (in depressive mice) | Suppressed excessive autophagy. Reduced autophagosomes. | |
| Reduction of LC3 and ATG5 levels | Hippocampal tissue (in depressive mice) & CORT-induced cells | Significantly diminished levels of LC3 and ATG5. Effect nullified by ATG5 overexpression in cells. | |
| Molecular docking | ATG5 | Revealed interaction between Kumatakenin and ATG5. | |
| Effects on PC12 cells | Corticosterone-damaged PC12 cells | Isolated from extract studied for neuroprotective effects. | |
| Alpha-glucosidase Inhibition | In vitro assay | Exhibited inhibitory activity against alpha-glucosidase. |
Antimutagenic Activity
Antimutagenic activity refers to the ability of a substance to counteract the effects of mutagenic agents, thereby reducing the frequency of mutations. This is a critical area of research due to the link between mutations and various diseases, including cancer. Kumatakenin, a flavonoid compound, has been investigated for its potential in this regard, particularly concerning its effects on bacterial systems used for mutagenicity testing.
Suppression of umu gene expression of SOS response in Salmonella typhimurium
The umu test, utilizing Salmonella typhimurium strains such as TA1535/pSK1002, is a common method to assess the genotoxic potential of chemical substances and the antimutagenic activity of compounds. This test system measures the induction of the SOS response, a global regulatory network activated in bacteria in response to DNA damage. The expression of umu genes (umuC and umuD) is a key indicator of this response, leading to the production of proteins involved in translesion synthesis DNA repair, which can be error-prone and lead to mutations. Suppression of umu gene expression suggests an inhibition of the DNA damage-induced SOS response and thus potential antimutagenic activity .
Studies have explored the effect of Kumatakenin on the SOS response in Salmonella typhimurium TA1535/pSK1002 challenged with different mutagens. In one study, Kumatakenin, along with other flavonoids isolated from Pogostemon cablin, was tested for its suppressive effect against the mutagen 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (furylfuramide) . While some other flavonoids tested showed a suppressive effect on the furylfuramide-induced SOS activity, Kumatakenin did not exhibit significant suppression in this specific assay .
However, when tested against a different mutagen, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), which requires metabolic activation, Kumatakenin demonstrated notable suppressive activity on the SOS response in Salmonella typhimurium TA100 . Research findings indicate that Kumatakenin was able to suppress over 80% of the SOS-inducing activity of Trp-P-1 at a concentration below 0.06 µmol/mL . This suggests that Kumatakenin's antimutagenic activity, as measured by the suppression of the SOS response and umu gene expression, can be dependent on the type of mutagen.
The following table summarizes the suppressive effect of Kumatakenin on the SOS-inducing activity of Trp-P-1:
| Compound | Mutagen | Suppressive Effect on SOS-Inducing Activity | Concentration |
| Kumatakenin | Trp-P-1 | >80% | < 0.06 µmol/mL |
This data indicates that Kumatakenin possesses antimutagenic potential by suppressing the SOS response pathway induced by specific mutagens like Trp-P-1 in Salmonella typhimurium.
Mechanistic Investigations of Kumatakenin
Cellular and Molecular Interactions
Kumatakenin has been shown to interact with various cellular components and modulate key molecular processes, influencing cellular behavior and fate. These interactions form the basis of its observed biological activities.
Modulation of Gene Expression
Studies have indicated that Kumatakenin can influence gene expression, altering the levels of specific transcripts within cells. RNA sequencing analysis has been employed to identify differentially expressed genes (DEGs) in response to Kumatakenin treatment. For instance, in studies involving colitis mice, Kumatakenin treatment significantly increased the expression of enolase (Eno3) in colonic tissues. This modulation of gene expression is considered a key mechanism underlying some of Kumatakenin's effects. Gene expression regulation involves processes that modulate the frequency, rate, or extent of a gene's coding sequence being converted into a mature gene product (protein or RNA).
Interaction with Cellular Pathways
Kumatakenin interacts with several crucial cellular pathways, including those governing apoptosis and inflammation. These interactions contribute to its reported anti-cancer and anti-inflammatory properties.
Kumatakenin has been shown to induce apoptosis in various cancer cell lines, including human ovarian cancer cells (SKOV3 and A2780) and bladder cancer cells. This induction of programmed cell death is a significant mechanism in its anti-cancer activity. Studies have demonstrated that Kumatakenin treatment stimulates the activation of caspases, key executioners of apoptosis, including caspase-3, caspase-8, and caspase-9. Inhibitors of these caspases have been shown to attenuate Kumatakenin-induced cell death, confirming the involvement of caspase-dependent pathways. Research also suggests that Kumatakenin may promote apoptosis through the B-cell lymphoma 2/Bcl-2-associated X (Bcl-2/BAX) pathway in bladder cancer cells.
Kumatakenin exhibits anti-inflammatory effects by interacting with pathways involved in the inflammatory response. It has been shown to suppress intestinal inflammation in colitis mouse models. Kumatakenin can inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, Kumatakenin has been reported to reduce the expression of factors involved in macrophage recruitment and activation, including MCP-1 and RANTES, and inhibit the expression of M2 markers and cancer-promoting factors like IL-10, MMP-2, MMP-9, and VEGF in macrophages stimulated by ovarian cancer cells. Studies also suggest Kumatakenin is active against LPS-induced inflammation.
Apoptosis pathways
Enzyme Modulation
Kumatakenin has demonstrated the ability to modulate the activity of specific enzymes, contributing to its biological effects.
Kumatakenin has been identified as an inhibitor of neutrophil elastase activity. Neutrophil elastase is a serine protease released by activated neutrophils that plays a role in degrading pathogens and is involved in inflammatory processes. Kumatakenin has been shown to inhibit neutrophil elastase activity with an IC50 value of 0.47 µM in one study. Another study reported an IC50 value of 6.66 ± 1.03 μM for the inhibitory effect of a compound, structurally similar to Kumatakenin, on NE release in human neutrophils.
Enolase-3 (Eno3)
Research indicates that kumatakenin can influence the expression and activity of Enolase-3 (Eno3), a key enzyme involved in glycolysis. Studies in the context of colitis mice models have shown that kumatakenin upregulates the expression of Eno3 in colonic epithelial cells. Molecular docking studies suggest that kumatakenin can bind to Eno3 through hydrogen bonding interactions with specific amino acid residues, including Thr208, Val206, and Pro203. This interaction and the subsequent upregulation of Eno3 are linked to kumatakenin's ability to reduce cellular iron levels and suppress ferroptosis.
Iron regulatory protein 1 (IRP1)
Kumatakenin's effects on iron homeostasis are closely linked to its modulation of Iron regulatory protein 1 (IRP1). IRP1 is a bifunctional protein that regulates the expression of proteins involved in iron metabolism by binding to iron-responsive elements (IREs) in mRNA. Studies have demonstrated that kumatakenin treatment leads to a decrease in IRP1 levels. This reduction in IRP1 is mediated, at least partially, by the upregulation of Eno3, which promotes the degradation of IRP1 mRNA. By modulating the Eno3-IRP1 axis, kumatakenin contributes to the maintenance of cellular iron homeostasis.
Caspase family (caspase-3, -8, -9)
Kumatakenin has been shown to induce apoptosis in certain cancer cell lines, and this process involves the activation of the caspase family of proteases, specifically caspase-3, caspase-8, and caspase-9. Studies in human ovarian cancer cells (SKOV3 and A2780) demonstrated that kumatakenin treatment increased the activity of these caspases. Furthermore, the use of caspase inhibitors was found to attenuate kumatakenin-induced cell death, highlighting the critical role of these caspases in the apoptotic pathway triggered by kumatakenin.
Here is a summary of the effects of Kumatakenin on Caspase activity:
| Target Protein | Effect of Kumatakenin Treatment | Observed Outcome | Reference |
| Caspase-3 | Increased activity | Attenuation of cell death by inhibitors | |
| Caspase-8 | Increased activity | Attenuation of cell death by inhibitors | |
| Caspase-9 | Increased activity | Attenuation of cell death by inhibitors |
TRIM65
Investigations into the mechanisms of kumatakenin have also implicated its interaction with Tripartite motif-containing protein 65 (TRIM65). TRIM65 is known as an E3 ubiquitin ligase involved in various cellular processes, including ubiquitination and degradation of target proteins. Research, particularly in the context of esophageal cancer cells, suggests that kumatakenin can prevent cancer progression by blocking TRIM65-dependent ubiquitination and stability of FASN. This indicates that kumatakenin may exert its effects, in part, by interfering with TRIM65-mediated protein regulation.
FASN
Fatty acid synthase (FASN) is an enzyme crucial for de novo fatty acid synthesis and is often upregulated in various cancers. Kumatakenin has been shown to affect FASN, specifically by influencing its ubiquitination and stability. Studies suggest that kumatakenin blocks the TRIM65-dependent ubiquitination and subsequent stabilization of FASN. This disruption of TRIM65-mediated FASN regulation is proposed as a mechanism by which kumatakenin may impact metabolic processes and inhibit the progression of certain cancers, such as esophageal cancer.
AMPK pathway
The AMP-activated protein kinase (AMPK) pathway is a critical regulator of cellular energy homeostasis and metabolism. Research suggests that kumatakenin can influence the AMPK pathway. While the precise details of kumatakenin's interaction with the AMPK pathway can vary depending on the cellular context, studies have indicated that it can induce apoptosis through mechanisms involving this pathway. The activation of AMPK can lead to the modulation of various downstream targets that regulate cell growth, metabolism, and apoptosis.
Bcl-2/BAX pathway
The Bcl-2 family of proteins plays a central role in regulating apoptosis by controlling mitochondrial outer membrane permeabilization. The balance between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like BAX) is crucial in determining cell fate. Studies have shown that kumatakenin can promote apoptosis through the Bcl-2/BAX pathway. Research in bladder cancer cells demonstrated that kumatakenin significantly promoted cancer cell apoptosis through this pathway. This suggests that kumatakenin influences the delicate balance of Bcl-2 and BAX proteins, favoring the pro-apoptotic signals that lead to programmed cell death.
GSK3β/β-catenin pathway
Kumatakenin has been shown to influence the Glycogen (B147801) Synthase Kinase 3 beta (GSK3β)/β-catenin pathway. In vitro experiments using bladder cancer cell lines demonstrated that kumatakenin significantly inhibited proliferation and migration through the modulation of this pathway. . Along with other compounds, kumatakenin promoted cancer cell apoptosis and inhibited migration via the GSK3β/β-catenin pathway in bladder cancer cells .
Autophagy-related gene 5 (ATG5)
Research indicates that kumatakenin interacts with Autophagy-related gene 5 (ATG5). Molecular docking analyses have revealed a potential interaction between kumatakenin and ATG5. Studies have shown that kumatakenin administration resulted in a decrease in ATG5 levels in hippocampal tissue and in a corticosterone-induced cell model. . Overexpression of ATG5 was found to nullify kumatakenin's ability to reduce ATG5 levels, suggesting a direct or indirect regulatory effect of kumatakenin on ATG5 expression or stability . ATG5 is a crucial protein involved in the formation of autophagosomes and is indispensable in both canonical and non-canonical autophagy .
Microtubule-associated protein 1 light chain 3 (LC3)
Kumatakenin has also been observed to impact the levels of Microtubule-associated protein 1 light chain 3 (LC3). LC3 is a widely used marker for autophagosomes and plays a critical role in the autophagy pathway . Studies have shown that kumatakenin administration led to a marked decrease in LC3 levels within hippocampal tissue and in a corticosterone-induced cell model . This decrease in LC3 levels suggests that kumatakenin may suppress excessive autophagy .
NOX4
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase 4 (NOX4) has been identified as a putative target regulated by kumatakenin through a network pharmacology-based strategy . NOX4 is a member of the NOX family and is predominantly expressed in lung endothelial cells, playing a role in the generation of reactive oxygen species (ROS) and being implicated in inflammatory responses and pulmonary fibrosis . While NOX4 was speculated to be a target of kumatakenin, the precise mechanisms of this regulation require further elucidation .
Signaling Pathway Analysis
Analysis of the signaling pathways modulated by kumatakenin provides further insight into its biological activities.
JAK2/STAT3 pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling cascade involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . It is often aberrantly activated in various cancers . While the provided search results mention the JAK2/STAT3 pathway in the context of other compounds like curcumin (B1669340) and antrocin , and indicate that kumatakenin is among the main compounds from Glycyrrhiza glabra that target this pathway , detailed research findings specifically on kumatakenin's direct modulation of the JAK2/STAT3 pathway were not extensively available within the provided snippets. Further research is needed to fully characterize kumatakenin's effects on this pathway.
PI3K/AKT pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a key signaling route involved in cell survival, proliferation, and growth, and is frequently dysregulated in cancer . Studies suggest that kumatakenin may have therapeutic applications by targeting the PI3K-AKT signaling pathway . Research indicates that kumatakenin (referred to as jaranol in one instance) attenuated cognitive impairment in a mouse model, likely through the activation of the PI3K-AKT signaling pathway by inhibiting cell apoptosis in the hippocampus . Molecular docking studies suggested potential binding sites between kumatakenin and AKT1, further supporting the notion that kumatakenin may directly target this pathway .
Here is a table summarizing the key targets and pathways discussed:
| Target/Pathway | Effect of Kumatakenin | Relevant Section |
| GSK3β/β-catenin | Inhibition of proliferation and migration, promotion of apoptosis | 3.1.3.9 |
| ATG5 | Decrease in protein levels, potential interaction | 3.1.3.10 |
| LC3 | Decrease in protein levels, potential autophagy suppression | 3.1.3.11 |
| NOX4 | Putative target, potential regulation | 3.1.3.12 |
| JAK2/STAT3 pathway | Potential target (based on network pharmacology) | 3.2.1 |
| PI3K/AKT pathway | Potential activation, inhibition of apoptosis | 3.2.2 |
Cellular Processes Influenced by Kumatakenin
Kumatakenin has been shown to modulate a range of cellular activities, impacting cell survival, death, migration, and the tumor microenvironment.
Ferroptosis Inhibition
Kumatakenin has demonstrated the ability to inhibit ferroptosis, a form of regulated cell death characterized by iron accumulation and lipid peroxidation. Studies, particularly in the context of colitis in mice, have shown that Kumatakenin suppresses ferroptosis in epithelial cells. The proposed mechanism involves Kumatakenin upregulating the expression of enolase (Eno-3). This upregulation of Eno-3 is linked to the degradation of iron regulatory protein 1 (IRP1) mRNA, which subsequently leads to a reduction in cellular iron levels. Molecular docking experiments suggest that Kumatakenin can bind to Eno3, potentially through hydrogen bonding with specific amino acid residues such as Ala46, Ser37, and Arg15, or Thr208, Val206, and Pro203, depending on the specific study. This modulation of the Eno3-IRP1 axis appears to be a key mechanism by which Kumatakenin mitigates ferroptosis.
Apoptosis
Kumatakenin has been observed to induce apoptosis in various cancer cell lines, including human ovarian cancer cells (SKOV3 and A2780) and bladder cancer cells. This induction of programmed cell death is considered a significant aspect of its potential anti-cancer activity. Mechanistically, Kumatakenin treatment has been shown to increase the activity of caspases, specifically caspase-3, caspase-8, and caspase-9, in ovarian cancer cells. Inhibition of caspases was found to attenuate Kumatakenin-induced cell death in SKOV3 cells. While the exact upstream mechanisms are still under investigation, studies suggest that pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction might play a role. In bladder cancer cells, Kumatakenin has been shown to promote apoptosis through the B-cell lymphoma 2/Bcl-2-associated X (Bcl-2/BAX) pathway.
Cell proliferation and migration
Beyond inducing cell death, Kumatakenin also impacts cell proliferation and migration. It has been shown to inhibit the growth of SKOV3 and A2780 ovarian cancer cells in a concentration-dependent manner. Kumatakenin can also influence cell migration by reducing the expression of key factors involved in this process. In ovarian cancer cells, Kumatakenin treatment decreased the protein levels of MCP-1 (CCL2) and RANTES (CCL5). These chemokines are known to play significant roles in macrophage recruitment, cancer progression, and metastasis. Furthermore, in studies involving bladder cancer cells, Kumatakenin, as part of a compound mixture, significantly inhibited proliferation and migration, with investigations suggesting involvement of the glycogen synthase kinase 3 beta (GSK3β)/β-catenin pathway.
Tumor-associated macrophage polarization
Kumatakenin has demonstrated effects on the tumor microenvironment by influencing the polarization of tumor-associated macrophages (TAMs). TAMs are often polarized towards an M2 phenotype, which supports tumor growth, angiogenesis, and immunosuppression. Kumatakenin has been shown to inhibit this alternative activation (M2 polarization) of TAMs. This inhibition includes reducing the expression of M2 markers and various cancer-promoting factors produced by these macrophages when stimulated by cancer cells. These factors include interleukin-10 (IL-10), matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and vascular endothelial growth factor (VEGF). By suppressing M2 polarization, Kumatakenin contributes to an anti-tumorigenic environment.
Autophagy modulation
Research suggests that Kumatakenin may also modulate autophagy, a cellular process involving the degradation and recycling of cellular components. One study indicated that Kumatakenin can alleviate depressive-like behaviors by suppressing excessive autophagy in the hippocampus, a process mediated via ATG5. While the modulation of autophagy by Kumatakenin has been noted in a neurological context, further research is needed to fully understand its specific effects and mechanisms on autophagy in other cellular contexts, such as cancer.
Table 1: Summary of Kumatakenin's Influence on Cellular Processes
| Cellular Process | Observed Effect | Proposed Mechanism(s) |
| Ferroptosis Inhibition | Suppresses ferroptosis in epithelial cells. | Upregulation of Eno-3, leading to IRP1 mRNA degradation and reduced cellular iron. Binding to Eno3. |
| Apoptosis | Induces apoptosis in ovarian and bladder cancer cells. | Increased caspase-3, -8, and -9 activity. Potential involvement of ROS, mitochondrial dysfunction, and Bcl-2/BAX pathway. |
| Cell proliferation and migration | Inhibits ovarian cancer cell growth and reduces expression of migration factors. | Reduction of MCP-1 and RANTES levels. Potential involvement of GSK3β/β-catenin pathway. |
| Tumor-associated macrophage polarization | Inhibits M2 polarization of TAMs. | Reduced expression of M2 markers (IL-10, MMP-2, MMP-9, VEGF) and recruitment factors (MCP-1, RANTES). |
| Autophagy modulation | Suppresses excessive autophagy in hippocampus. | Mediated via ATG5 in the context of depressive-like behaviors. Further research needed in other contexts. |
Advanced Research Methodologies Applied to Kumatakenin
In vitro Studies
In vitro studies provide a controlled environment to investigate the direct effects of kumatakenin on different cell types and biological processes. These studies are crucial for understanding the cellular and molecular mechanisms of action of this compound.
Cell survival rate assays (CCK-8, MTT)
Cell survival rate assays, such as the Cell Counting Kit-8 (CCK-8) and MTT assays, are widely used to evaluate the cytotoxic or proliferative effects of compounds on cells . The CCK-8 assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells, producing an orange formazan (B1609692) dye that can be quantified by measuring absorbance . The intensity of the color is directly proportional to the number of living cells . Similarly, the MTT assay utilizes the reduction of MTT tetrazolium salt to an insoluble formazan product by metabolically active cells .
Research has demonstrated that kumatakenin can influence cell survival in various cell lines. For instance, CCK-8 results showed that kumatakenin reversed significant cell death induced by erastin (B1684096) in epithelial cells . In studies on human ovarian cancer cell lines (SKOV3 and A2780), kumatakenin exhibited significant cytotoxic activity, as assessed by MTT assay . The effect of solvent fractions of cloves, from which kumatakenin was isolated, on the viability of these cell lines was investigated using the MTT assay, showing significant cell growth inhibition with the ethyl acetate (B1210297) fraction containing kumatakenin . Another study using CCK-8 assay showed that kumatakenin inhibited the proliferation of bladder cancer cells in a dose-dependent manner .
The following table summarizes some findings from cell viability assays:
| Assay | Cell Line | Treatment | Observed Effect | Source |
| CCK-8 | Epithelial cells | Kumatakenin + Erastin | Reversed cell death | |
| MTT | SKOV3 (Ovarian CA) | Kumatakenin (Ethyl acetate fraction) | Significant inhibition | |
| MTT | A2780 (Ovarian CA) | Kumatakenin (Ethyl acetate fraction) | Significant inhibition | |
| CCK-8 | Bladder cancer cells | Kumatakenin (various concentrations) | Dose-dependent inhibition | |
| MTT | HeLa cells | Kumatakenin (48 hrs incubation) | Reduced cell viability | |
| MTT | MCF7 cells | Kumatakenin (48 hrs incubation) | Reduced cell viability |
Flow cytometry (e.g., lipid peroxidation level, propidium (B1200493) iodide and Annexin V-FITC staining)
Flow cytometry is a powerful technique used to analyze various cellular characteristics, including apoptosis and levels of cellular components like lipid peroxidation products .
Lipid peroxidation, a key indicator of ferroptosis, can be measured using fluorescent probes and flow cytometry . Studies have utilized flow cytometry to assess the level of lipid peroxidation in cells treated with kumatakenin. For instance, flow cytometry results indicated that kumatakenin could reverse the increased lipid peroxidation level induced by erastin in epithelial cells, suggesting an anti-ferroptosis effect . Fluorescent probes like Liperfluo are specifically designed for detecting lipid peroxides by flow cytometry in live cells .
Annexin V-FITC and propidium iodide (PI) staining is a common method for detecting apoptosis and necrosis via flow cytometry . Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a membrane-impermeant dye that stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells) . By using these stains, flow cytometry can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) . A propidium iodide and Annexin V-FITC staining assay revealed that kumatakenin induces apoptosis in ovarian cancer cells .
Gene expression analysis (qPCR, RNA sequencing)
Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing, are employed to study how kumatakenin affects the transcription of genes within cells . qPCR is a sensitive method for quantifying specific mRNA targets, while RNA sequencing provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes .
RNA sequencing has been performed to investigate the mechanisms underlying kumatakenin's effects. For example, RNA sequencing analysis in colonic tissues from colitis mice treated with kumatakenin revealed differentially expressed genes (DEGs) . Subsequent qPCR was used to verify the expression levels of selected DEGs identified by RNA sequencing . These studies showed that kumatakenin treatment could upregulate the expression of enolase (Eno-3), which was linked to its anti-ferroptosis effects . Molecular docking studies further suggested that kumatakenin could bind to Eno3 .
Protein expression analysis (Western Blot, ELISA)
Protein expression analysis techniques, including Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), are used to measure the levels of specific proteins in cells or tissues . Western blotting separates proteins by size and uses antibodies for detection and quantification, while ELISA uses antibodies to detect and quantify proteins or other molecules in a liquid sample .
Western blotting has been utilized to assess the impact of kumatakenin on protein expression. Studies have shown that kumatakenin treatment reversed the decreased expression of Eno3 protein observed in colitis mice . Western blot analysis also revealed that kumatakenin dose-dependently inhibited the phosphorylation of GSK3β and β-catenin in bladder cancer cells . Additionally, kumatakenin treatment stimulated the activation of caspase-3, -8, and -9, which are key proteins involved in apoptosis, as indicated by studies on ovarian cancer cells . Western blot assays have also been used to determine the levels of proteins like AKT and caspase-3 in other research contexts .
ELISA has been employed to quantify various cellular components, including cytokines and mediators . For instance, ELISA was performed to measure the production of colonic mediators and cytokines in studies investigating kumatakenin's effects on colitis . ELISA kits are commercially available for quantifying specific proteins or other molecules .
Enzyme activity assays
Enzyme activity assays are designed to measure the rate at which an enzyme catalyzes a specific biochemical reaction. These assays are crucial for understanding how a compound affects the function of particular enzymes.
Research indicates that kumatakenin can influence enzyme activity. Kumatakenin (at a concentration of 10 µM) has been shown to inhibit neutrophil elastase activity . Studies involving molecular docking suggest that kumatakenin can bind to enzymes like Eno3, potentially influencing their activity . While direct enzyme activity assays for Eno3 in the context of kumatakenin treatment were not explicitly detailed in the search results beyond the implication from binding studies and effects on downstream pathways, the modulation of enzyme activity is a plausible mechanism for kumatakenin's observed effects. Enzyme activity assays can also be modified to measure other biological parameters, such as biofilm biomass by targeting exoproteolytic enzyme activity .
Biofilm formation assays
Biofilm formation assays are used to quantify the ability of microorganisms to form biofilms, which are structured communities of cells enclosed in a self-produced matrix. These assays are relevant when investigating the potential antimicrobial properties of a compound.
Kumatakenin has been evaluated for its effects on bacterial biofilm formation. Studies have shown that kumatakenin is active against several bacteria, including S. aureus, E. coli, P. aeruginosa, and L. monocytogenes . Furthermore, kumatakenin has been shown to act synergistically with certain antibiotics (ampicillin, gentamicin (B1671437), or erythromycin) to reduce L. monocytogenes biofilm formation . This indicates that kumatakenin may have potential applications in combating bacterial infections and reducing biofilm-associated complications.
Antimicrobial susceptibility testing (MICs)
Antimicrobial susceptibility testing, particularly the determination of Minimum Inhibitory Concentrations (MICs), is a standard method used to assess the effectiveness of an antimicrobial compound against bacterial growth. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation. This testing is crucial in drug development and clinical settings to guide treatment decisions and understand the potency of a compound against specific pathogens.
Studies have investigated the antimicrobial activity of Kumatakenin against several bacterial strains. Kumatakenin has shown activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes. The reported MIC values for Kumatakenin against these bacteria are 64, 128, 128, and 512 µg/ml, respectively. Furthermore, Kumatakenin has been observed to act synergistically with certain antibiotics, including ampicillin (B1664943), gentamicin, or erythromycin (B1671065), to reduce the formation of L. monocytogenes biofilms.
| Bacterium | MIC (µg/ml) |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 128 |
| Listeria monocytogenes | 512 |
Cell degranulation assays
Cell degranulation assays are in vitro methods used to measure the release of mediators from immune cells, such as mast cells, following activation. This process is a key component of allergic and inflammatory responses. Inhibiting degranulation can be a therapeutic target for conditions mediated by these cellular processes.
Kumatakenin has been evaluated for its effect on mast cell degranulation. Research using antigen-induced RBL-2H3 mast cells demonstrated that Kumatakenin inhibits degranulation with an IC50 value of 80.4 µM. This finding suggests a potential role for Kumatakenin in modulating mast cell-mediated inflammatory reactions.
In vivo Studies
In vivo studies utilizing animal models are essential for understanding the systemic effects and therapeutic potential of compounds like Kumatakenin in a complex biological environment.
Animal models for colitis (DSS-induced colitis mice)
Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice is a widely used animal model that mimics aspects of human inflammatory bowel disease (IBD), such as ulcerative colitis. Administration of DSS in drinking water induces intestinal inflammation, leading to symptoms like weight loss, diarrhea, and rectal bleeding, as well as pathological changes in the colon. This model is valuable for evaluating the efficacy of potential therapeutic agents for IBD.
Studies have shown that Kumatakenin treatment significantly alleviates symptoms and suppresses intestinal inflammation in the DSS-induced colitis mouse model. Oral administration of Kumatakenin has been observed to improve various indicators of colitis severity, including the restoration of mucosal bleeding, vascular patterns, and a reduction in the infiltration of inflammatory cells and atrophy of intestinal villi in colonic tissues. Kumatakenin treatment also led to an increase in colon length and a decrease in the disease activity index (DAI) score, diarrhea, and rectal bleeding. These data collectively indicate that Kumatakenin significantly ameliorates colitis in this model.
Animal models for depression (depressive mice)
Animal models are also employed to investigate the potential antidepressant effects of compounds. These models often involve inducing depressive-like behaviors in rodents through various stressors or genetic manipulations.
Research has explored the effects of Kumatakenin in mice exhibiting depressive symptoms. A study utilizing a mouse model of depression found that Kumatakenin alleviated depressive-like behaviors. This effect was linked to the suppression of excessive autophagy in the hippocampus.
Evaluation of tissue-specific effects (e.g., colonic tissues, hippocampal tissue)
Analyzing the effects of Kumatakenin on specific tissues provides insights into its mechanisms of action and therapeutic targets. Studies have focused on colonic tissues in colitis models and hippocampal tissue in depression models.
In the context of DSS-induced colitis, Kumatakenin has been shown to suppress ferroptosis in colonic epithelial cells. Ferroptosis, a form of regulated cell death, is implicated in the pathogenesis of IBD. Kumatakenin supplementation decreased cellular iron levels and suppressed ferroptosis in these cells. Mechanistically, Kumatakenin was found to reduce cellular iron levels and suppress ferroptosis, at least partially, by upregulating the expression of enolase (Eno-3). Further research indicated that Kumatakenin decreases iron levels in epithelial cells by modulating the Eno3-iron regulatory protein (IRP1) axis. Molecular docking studies suggested that Kumatakenin can bind to Eno3 through hydrogen bonding with specific amino acid residues. Kumatakenin has been shown to protect against IBD-induced epithelial ferroptosis injury in colonic tissues.
In the depression model, Kumatakenin's effects were evaluated in hippocampal tissue. Transmission electron microscopy revealed a significant increase in autophagosomes in the hippocampal region of depressed mice, which was notably reduced after Kumatakenin administration. At the protein level, Kumatakenin administration resulted in a marked decrease in microtubule-associated protein 1 light chain 3 (LC3) and autophagy-related gene 5 (ATG5) levels within hippocampal tissue. These observations suggest that Kumatakenin exerts its antidepressant effects by decreasing LC3 and ATG5 concentrations in hippocampal tissue, thereby suppressing excessive autophagy. Molecular docking analyses also indicated an interaction between Kumatakenin and ATG5.
Body weight and food intake monitoring in animal models
In the DSS-induced colitis mouse model, the establishment of colitis often leads to developed body weight and food intake loss. Treatment with Kumatakenin in this model resulted in increased body weight and food intake compared to untreated colitis mice. This restoration of body weight and food intake is another indicator of Kumatakenin's ameliorative effects on colitis symptoms.
Histopathological Examinations
Histopathological examinations have been utilized in studies investigating the effects of interventions involving kumatakenin or extracts containing it. For instance, in a study on dextran sulfate sodium (DSS)-induced colitis in mice, colonoscopy and hematoxylin (B73222) and eosin (B541160) (HE) staining were used to assess mucosal bleeding, vascular patterns, infiltration of inflammatory cells, and atrophy of intestinal villi in colonic tissues. Excessive intestinal inflammation, characterized by shortened colon length, disease activity index (DAI), rectal bleeding, stool consistency score, and body weight/food intake loss, was observed in DSS-treated mice, confirming the successful establishment of a colitis model. Histopathological examination of metastatic tumor tissue sections stained with HE has also been employed to evaluate changes in neoplastic cells, such as the nucleo-cytoplasmic ratio, nuclear atypia rate, and hyperchromatic nuclei count.
Computational and Systems Biology Approaches
Computational and systems biology approaches have been increasingly applied to understand the complex interactions of natural products like kumatakenin with biological systems. Systems pharmacology, a method integrating systems biology, computer virtual computing, high-throughput genomic analysis, and network databases, has become an effective tool for revealing the regulatory network effects of drugs and their chemical entities in the body. This approach emphasizes the comprehensiveness of drug interactions. Network pharmacology, often combined with molecular docking, is used to screen active ingredients and targets and predict mechanisms of action. These computational methods facilitate the characterization of molecular mechanisms and contribute to the discovery of therapeutic effects.
Molecular Docking
Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand) and a macromolecule (receptor), such as a protein. It quantifies the complementary value at the binding site and is used in structure-based medication design. Molecular docking studies can predict the binding effect of natural flavonoids with target proteins and calculate parameters like binding mode, binding energy, and stability through computer simulation. A binding energy of less than -5 kJ/mol typically indicates a good binding effect, with smaller docking scores suggesting a higher binding rate between the receptor and ligand.
Binding to Eno3 (Thr208, Val206, Pro203 residues)
Molecular docking experiments have been conducted to investigate the binding mechanism between kumatakenin and enolase (Eno3). Results have shown that kumatakenin can bind to Eno3. Specifically, molecular docking revealed that kumatakenin could bind Eno3 via hydrogen bonding with the amino acid residues Thr208, Val206, and Pro203.
Interaction with ATG5
Molecular docking analyses have also revealed an interaction between kumatakenin and autophagy-related gene 5 (ATG5). ATG5 is a key protein involved in the formation of autophagic vesicles and plays a crucial role in autophagy.
Prediction of Candidate Targets
Computational strategies, including network pharmacology and molecular docking, are employed to predict candidate targets of compounds like kumatakenin. These methods can identify potential target proteins on a proteome-wide scale. For instance, network pharmacology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies have identified kumatakenin as a key antioxidant component with good biosafety, suggesting potential antioxidant targets. Computational modeling and network approaches are capable of accurately identifying potential drug-target interactions and serve as a basis for experimental studies.
Exploration of Antioxidant Mechanisms
Molecular docking and computational studies have been used to explore the potential antioxidant mechanisms of kumatakenin. Network pharmacology, ADMET, density functional theory (DFT), molecular docking, and molecular dynamics (MD) simulations have been employed to investigate the molecular mechanism of the antioxidant effects of licorice flavonoids, including kumatakenin. These studies demonstrated that active molecules interacted with amino acid residues in target proteins to form stable protein-ligand complexes and exert their antioxidant effects. DFT studies indicated that the antioxidant activity of licorice flavonoids could be significantly modulated under solvent-mediated effects. Molecular docking results in other studies have shown strong affinity of studied compounds with pro-oxidant enzymes like xanthine (B1682287) oxidase, displaying their significant role in inhibiting ROS formation.
Table 1: Molecular Docking Interactions of Kumatakenin
| Target Protein | Interacting Residues (Hydrogen Bonding) | Reference |
| Eno3 | Thr208, Val206, Pro203 | |
| ATG5 | Not specified in search results |
Table 2: Computational and Systems Biology Approaches Applied to Kumatakenin
| Approach | Application | Reference |
| Systems Pharmacology | Revealing regulatory network effects, drug discovery | |
| Network Pharmacology | Screening active ingredients and targets, predicting mechanisms | |
| Molecular Docking | Predicting binding affinity and modes, identifying interactions (Eno3, ATG5), exploring antioxidant mechanisms | |
| ADMET Studies | Assessing biosafety and potential as antioxidant component | |
| Density Functional Theory (DFT) | Exploring antioxidant mechanisms under solvent effects | |
| Molecular Dynamics (MD) Simulation | Studying stability of protein-ligand complexes in antioxidant mechanisms | |
| RNA Sequencing | Investigating mechanisms underlying effects (e.g., on colitis) |
Network Pharmacology Analysis
Network pharmacology is a systems-level approach used to elucidate the complex interactions between compounds, targets, and diseases. Kumatakenin has been included in network pharmacology studies to understand its potential therapeutic effects through multi-target and multi-pathway mechanisms . For instance, in studies focusing on Glycyrrhiza species (licorice), Kumatakenin has been identified as an active compound with potential roles in various pharmacological effects, including spleen-invigorating, qi-replenishing, spasm-relieving, and analgesic activities . Network analysis in these studies helps to map the interactions between Kumatakenin and disease-related genes and proteins, providing insights into its potential mechanisms of action . Network pharmacology studies have also explored Kumatakenin's potential in treating conditions such as non-small cell lung cancer and colitis by analyzing its active compounds, potential targets, and pathways .
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis involves developing predictive models that link the chemical structure of a compound to its biological activity. Kumatakenin's structure has been considered in QSAR studies, particularly in the context of identifying potential inhibitors of enzymes like xanthine oxidase . QSAR models can analyze the structural features and properties of Kumatakenin to predict its activity and compare it to known active compounds . This approach contributes to the identification of potential drug candidates and understanding the structural requirements for specific biological effects .
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations are applied to Kumatakenin to understand its chemical reactivity and antioxidant mechanisms at a molecular level . These studies can determine thermodynamic parameters, such as bond dissociation enthalpy (BDE), which are relevant to radical scavenging processes . DFT is often used in conjunction with other computational techniques like molecular docking and molecular dynamics simulations to provide a comprehensive understanding of Kumatakenin's interactions and activities .
Molecular Dynamics (MD) Simulation
Molecular Dynamics (MD) simulation is a computational technique that models the physical movements of atoms and molecules over time. MD simulations are used to study the dynamic interactions between Kumatakenin and its potential biological targets, such as proteins . These simulations can provide insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding . For example, MD simulations have been employed to investigate the binding of Kumatakenin to proteins like Eno3 and ATG5, helping to elucidate the molecular basis of its observed biological effects in studies related to colitis and depression .
Bioinformatics and Systems Biology
Bioinformatics and systems biology approaches are utilized to analyze biological data and understand complex biological systems. Kumatakenin is studied within this framework to explore its effects on biological pathways and networks . This includes analyzing gene expression profiles, identifying enriched pathways (such as those related to oxidative phosphorylation or cancer-related pathways), and constructing protein-protein interaction networks to understand how Kumatakenin might modulate cellular processes . These integrative approaches help to decode the bioactivity of phytochemicals like Kumatakenin and guide further research in natural product-based drug discovery .
Extraction and Isolation Methodologies
The isolation of Kumatakenin from plant sources involves various extraction and purification techniques.
Chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC, MPLC)
Chromatographic techniques are fundamental for separating and purifying Kumatakenin from complex plant extracts. Common methods include silica gel column chromatography, Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC) .
Silica gel chromatography is often used for initial fractionation of crude extracts based on polarity . MPLC can be employed for further separation of fractions obtained from column chromatography, offering improved resolution . HPLC is a high-resolution technique used for the final purification and identification of Kumatakenin, often utilizing techniques like preparative HPLC or recycle HPLC to achieve high purity . These chromatographic methods, often used in combination, are crucial for obtaining pure Kumatakenin for structural elucidation and biological activity testing .
Spectroscopic techniques (UV, IR, EIMS, NMR, LC-MS, GC-MS)
The structural elucidation and characterization of Kumatakenin (C₁₇H₁₄O₆) have been extensively performed using a variety of spectroscopic techniques. These methods provide crucial information regarding the compound's functional groups, molecular weight, fragmentation patterns, and the arrangement of atoms within its structure.
Ultraviolet (UV) Spectroscopy
UV spectroscopy is employed to analyze the electronic transitions within the Kumatakenin molecule, particularly those associated with its conjugated system, characteristic of flavonoids. The UV spectrum of Kumatakenin typically exhibits characteristic absorption bands. One study reported UV absorption bands at λmax 257 and 347 nm for Kumatakenin. Another investigation noted absorption peaks at 278, 304, 352, and 399 nm after complexation with AlCl₃, indicating the presence of a 5-hydroxyl moiety. A bathochromic shift of 44 nm in Band II with NaOMe suggests the presence of a C-4' hydroxyl group. The absence of a significant shift with NaOAc indicates an alkoxy substituent at the C-7 position.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in Kumatakenin by detecting characteristic vibrational frequencies. The IR spectrum of Kumatakenin typically shows absorption bands corresponding to hydroxyl groups, carbonyl groups (specifically the enone system in the flavonoid structure), and aromatic rings. Reported IR data for Kumatakenin includes νmax values such as 3236, 2948, 2362, 2337, 1656, 1600, 1583, and 1497 cm⁻¹ , and 3130, 2936, 2840, 2361, 2050, 1650, 1604, and 1498 cm⁻¹ . Another study reported IR bands at 3243 cm⁻¹ (phenolic OH) and 1665 cm⁻¹ (enone).
Electron Ionization Mass Spectrometry (EIMS)
EIMS is a technique used to determine the molecular weight of Kumatakenin and to gain insights into its fragmentation pattern, which helps in confirming the proposed structure. The EIMS of Kumatakenin shows a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of bonds within the molecule. The base peak in the LR-EIMS mass spectrum has been reported at m/z 314, corresponding to the molecular ion peak [M]⁺. Other fragment ions have been observed at m/z 271.1, 256.2, 167.0, 149.0, 97.1, 57.1, and 43.0. High-resolution EIMS (HRESIMS) has provided observed m/z values such as 313.0663 [M – H]⁻ and 313.0706 [M – H]⁻, which are consistent with the calculated mass for C₁₇H₁₄O₆ (313.0790).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed structure of Kumatakenin by providing information about the chemical environment of each hydrogen and carbon atom.
¹H NMR spectra of Kumatakenin show characteristic signals for aromatic protons, hydroxyl protons, and methoxy (B1213986) protons, along with their coupling patterns and chemical shifts. For instance, ¹H NMR data (700 MHz, DMSO-d₆) includes signals at δ 12.69 (1H, s, 5-OH), 10.31 (1H, br s, 4'-OH), 7.99 (2H, d, J = 8.9 Hz, H-2', H-6'), 6.97 (2H, d, J = 8.6 Hz, H-3', H-5'), 6.76 (1H, d, J = 1.6 Hz, H-8), 6.39 (1H, d, J = 1.6 Hz, H-6), 3.87 (3H, s, 7-OMe), and 3.81 (3H, s, 3-OMe). Another ¹H NMR dataset (400 MHz, C₅D₅N) shows signals at δ 12.70 (1H, s, 5-OH), 8.03 (2H, d, J = 8.5 Hz, H-2′, 6′), 7.00 (2H, d, J = 8.5 Hz, H-3′, 5′), 6.45 (1H, d, J = 2.0 Hz, H-8), 6.36 (1H, d, J = 2.0 Hz, H-6), 3.94 (3H, s, 7-OMe), and 3.88 (3H, s, 3-OMe).
¹³C NMR spectra provide chemical shifts for each carbon atom, aiding in the identification of different carbon environments and the confirmation of the flavonoid skeleton and substituent positions. ¹³C NMR data (176 MHz, DMSO-d₆) includes signals at δ 178.5 (C-4), 165.6 (C-7), 161.4 (C-5), 160.8 (C-4'), 156.8 (C-9), 156.4 (C-2), 138.3 (C-3), 130.7 (C-2', C-6'), 120.9 (C-1'), 116.1 (C-3', C-5'), 105.7 (C-10), 98.2 (C-6), 92.8 (C-8), 60.2 (3-OMe), and 56.6 (7-OMe). Another ¹³C NMR dataset (100 MHz, C₅D₅N) shows signals at δ 182.9 (C-4), 164.6 (C-7), 162.8 (C-9), 159.1 (C-2), 153.5 (C-5), 153.3 (C-4′), 132.9 (C-3), 128.7 (C-2′, 6′), 121.9 (C-1′), 116.7 (C-3′, 5′), 106.1 (C-10), 103.5 (C-6), 91.3 (C-8), 60.3 (3-OMe), and 56.1 (7-OMe). Assignments are often confirmed through 2D NMR techniques such as HSQC and HMBC experiments.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is valuable for the identification and quantification of Kumatakenin in complex mixtures, such as plant extracts. LC-MS has been used in the analysis of Kumatakenin, including studies investigating its pharmacokinetics using UHPLC-MS/MS. Negative ESI-MS has shown a molecular ion peak at m/z 313 [M-H]⁻, consistent with the molecular formula C₁₇H₁₄O₆. LC-MS based metabolomics has also been applied to study the relative abundance of Kumatakenin in different plant populations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples the separation capabilities of gas chromatography with mass spectrometry and is typically used for volatile or semi-volatile compounds. While flavonoids like Kumatakenin are generally less volatile, GC-MS analysis of derivatized flavonoids (such as TMS derivatives) is possible. GC-MS has been employed in the analysis of plant extracts where Kumatakenin might be present, and studies have noted the detection of TMS derivatives of flavonoids. PubChem also lists GC-MS data for Kumatakenin, including NIST numbers and m/z values for the top peaks.
Data Tables
| Spectroscopic Technique | Key Findings / Data | Source(s) |
| UV | λmax 257, 347 nm (in MeOH) ; Absorption peaks at 278, 304, 352, 399 nm with AlCl₃ ; 44 nm bathochromic shift of Band II with NaOMe | |
| IR | νmax: 3236, 2948, 2362, 2337, 1656, 1600, 1583, 1497 cm⁻¹ ; 3130, 2936, 2840, 2361, 2050, 1650, 1604, 1498 cm⁻¹ ; 3243 cm⁻¹ (OH), 1665 cm⁻¹ (C=O) | |
| EIMS | LR-EIMS m/z: 314.1 [M]⁺ (base peak), 271.1, 256.2, 167.0, 149.0, 97.1, 57.1, 43.0 ; Negative ESI-MS m/z 313 [M-H]⁻ ; HRESIMS obsd. m/z 313.0663 [M – H]⁻, 313.0706 [M – H]⁻ (calcd. for C₁₇H₁₄O₆, 313.0790) | |
| ¹H NMR | (700 MHz, DMSO-d₆) δ: 12.69 (s, 5-OH), 10.31 (br s, 4'-OH), 7.99 (d, J=8.9 Hz, H-2', H-6'), 6.97 (d, J=8.6 Hz, H-3', H-5'), 6.76 (d, J=1.6 Hz, H-8), 6.39 (d, J=1.6 Hz, H-6), 3.87 (s, 7-OMe), 3.81 (s, 3-OMe) | |
| ¹³C NMR | (176 MHz, DMSO-d₆) δ: 178.5 (C-4), 165.6 (C-7), 161.4 (C-5), 160.8 (C-4'), 156.8 (C-9), 156.4 (C-2), 138.3 (C-3), 130.7 (C-2', C-6'), 120.9 (C-1'), 116.1 (C-3', C-5'), 105.7 (C-10), 98.2 (C-6), 92.8 (C-8), 60.2 (3-OMe), 56.6 (7-OMe) | |
| LC-MS | Used for identification and quantification in complex mixtures ; Negative ESI-MS m/z 313 [M-H]⁻ | |
| GC-MS | Used for analysis of derivatized flavonoids; NIST data available |
Detailed Research Findings
Spectroscopic techniques have been instrumental in the isolation and identification of Kumatakenin from various natural sources, including Eupatorium illitum, Buddleja polystachya, Stachys lavandulifolia, and Alpinia purpurata.
NMR data, particularly ¹H and ¹³C NMR, have been crucial for confirming the structure of Kumatakenin by comparing experimental data with published values. 2D NMR experiments like HSQC and HMBC have been used to confirm carbon and proton assignments and establish connectivity within the molecule.
Mass spectrometry, including EIMS and ESI-MS, has provided essential information about the molecular weight and fragmentation of Kumatakenin, supporting its identification. LC-MS and UHPLC-MS/MS have been applied to study the compound in biological samples and complex plant extracts, enabling pharmacokinetic studies and metabolomic profiling. GC-MS, often with derivatization, has also contributed to the characterization of Kumatakenin in plant extracts.
These advanced spectroscopic methodologies collectively provide a comprehensive understanding of Kumatakenin's chemical structure and facilitate its detection and analysis in various research contexts.
Translational Aspects and Future Research Directions for Kumatakenin
Potential as a Therapeutic Agent
Kumatakenin has demonstrated promising effects in preclinical studies related to several health conditions, suggesting its potential as a therapeutic agent.
Colitis treatment
Research indicates that kumatakenin may hold potential for the treatment of colitis. Studies in mouse models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) have shown that different doses of kumatakenin significantly alleviated symptoms and suppressed intestinal inflammation. Kumatakenin treatment was found to decrease cellular iron levels and suppress ferroptosis in epithelial cells from colitis mice. Mechanistically, kumatakenin appears to reduce cellular iron levels and suppress ferroptosis, at least partially, by upregulating the expression of enolase (Eno-3). Furthermore, kumatakenin decreased iron levels in epithelial cells by modulating the Eno3-iron regulatory protein (IRP1) axis. Molecular docking studies suggest that kumatakenin can bind to Eno3 through hydrogen bonding with specific amino acid residues. These findings provide a scientific basis for the potential clinical use of kumatakenin in the treatment of colitis.
Data from studies on DSS-induced colitis in mice treated with kumatakenin have shown effects on various parameters, including colon length, disease activity index, rectal bleeding score, stool consistency score, body weight, and food intake. For instance, kumatakenin treatment at doses of 25 mg/kg and 100 mg/kg showed notable effects compared to the DSS-treated group and a sulfasalazine (B1682708) (SASP) control group.
Cancer therapy
Kumatakenin has exhibited anticancer activities in various preclinical studies. It has shown significant cytotoxic activity in human ovarian cancer cell lines, including SKOV3 and A2780. Studies using propidium (B1200493) iodide and Annexin V-FITC staining assays have revealed that kumatakenin induces apoptosis in ovarian cancer cells. Kumatakenin treatment has been shown to stimulate the activation of caspase-3, -8, and -9, and caspase inhibitors were found to attenuate kumatakenin-induced SKOV3 cell death.
Beyond inducing apoptosis, kumatakenin has also been found to reduce the expression of MCP-1 and RANTES in ovarian cancer cells, which are key determinants of macrophage recruitment at tumor sites. Moreover, kumatakenin inhibited the expression of M2 markers and cancer-promoting factors such as IL-10, MMP-2, MMP-9, and VEGF in macrophages stimulated by ovarian cancer cells. These results suggest that kumatakenin exerts anticancer activities by inducing apoptosis of ovarian cancer cells and inhibiting the alternative activation of tumor-associated macrophages (TAM).
Research also suggests kumatakenin's potential in treating other cancers. Studies using esophageal cancer cell lines indicate that kumatakenin may treat esophageal cancer and protect against its progression by blocking TRIM65-dependent FASN ubiquitination and stability. Furthermore, kumatakenin has been identified as one of the important active compounds in traditional Chinese medicine prescriptions studied for their effects on bladder cancer, showing potential as a GSK3β inhibitor and exhibiting effective inhibition of tumor cell growth, migration, and invasion in bladder cancer cells. Kumatakenin dose-dependently inhibited the phosphorylation of GSK3β and β-catenin, and its impairment of cell invasion ability was linked to the downregulation of MMP9, MMP2, and vimentin (B1176767) through the EMT process.
Antidepressant therapy
Kumatakenin, identified as a principal active constituent of Radix Astragali, has been investigated for its potential antidepressant effects. Studies have shown that kumatakenin ameliorated depression-like behaviors in mice exhibiting depressive symptoms by modulating excessive autophagy in the hippocampus. Transmission electron microscopy revealed a significant increase in autophagosomes in the hippocampus of depressed mice, which was notably reduced following kumatakenin administration. Molecular docking analyses suggest an interaction between kumatakenin and autophagy-related gene 5 (ATG5). At the protein level, kumatakenin administration resulted in a marked decrease in microtubule-associated protein 1 light chain 3 (LC3) and ATG5 levels in hippocampal tissues. In a corticosterone (B1669441) (CORT)-induced cell model, kumatakenin significantly diminished the levels of LC3 and ATG5. Overexpression of ATG5 through lentiviral transfection nullified kumatakenin's ability to reduce LC3 and ATG5 levels, suggesting that kumatakenin exerts its antidepressant effects by decreasing LC3 and ATG5 concentrations in hippocampal tissues.
Antimicrobial adjuvant
Kumatakenin has been reported to promote the effects of antibiotics used to treat pathogenic bacteria. It has shown activity against various bacterial strains, including S. aureus, E. coli, P. aeruginosa, and L. monocytogenes. Kumatakenin has also demonstrated synergistic effects with antibiotics such as ampicillin (B1664943), gentamicin (B1671437), or erythromycin (B1671065) in reducing L. monocytogenes biofilm formation. This suggests its potential as an antimicrobial adjuvant to enhance the efficacy of existing antibiotics, particularly against multidrug-resistant strains.
Limitations of Current Research
Despite the promising preclinical findings, the research on kumatakenin's therapeutic applications is still in its early stages.
Preclinical stage of most studies
A significant limitation of the current research on kumatakenin is that most studies are still in the preclinical stage. While in vitro and in vivo studies in animal models have provided valuable insights into its potential efficacy and mechanisms of action in conditions like colitis, cancer, depression, and bacterial infections, these findings need to be validated in human clinical trials. The transition from preclinical research to clinical application requires extensive investigation into pharmacokinetics, pharmacodynamics, safety, and efficacy in human subjects. The limited number of clinical studies on kumatakenin means that its safety profile, optimal dosages, and long-term effects in humans are not yet well-established.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Kumatakenin | 5318869 |
Interactive Data Table Example (Illustrative based on search findings, specific quantitative data for a table was limited in snippets)
While detailed quantitative data suitable for a comprehensive interactive table across all therapeutic areas was not consistently available in the provided snippets, the colitis research offers an example of parameters that could be presented in a table format in future research publications.
| Treatment Group | Colon Length (cm) (Mean ± SD) | Disease Activity Index (Mean ± SD) | Rectal Bleeding Score (Mean ± SD) | Stool Consistency Score (Mean ± SD) |
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| DSS | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| SASP | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Kumatakenin (L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Kumatakenin (H) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Lack of in vivo studies for certain applications
Despite demonstrating various therapeutic properties in vitro, such as anti-cancer activities by inducing cancer cell death and suppressing tumor-associated macrophages, and promoting antibiotic effects, there is a notable lack of comprehensive in vivo studies for certain applications of kumatakenin. For instance, while in vitro experiments have shown kumatakenin inhibits SARS-CoV-2 replication, the influence of kumatakenin on inflammatory bowel disease (IBD) and its mechanism of inhibiting epithelial ferroptosis in this context remained unclear until recent in vivo work in colitis mice. The absence of in vivo data limits the understanding of kumatakenin's efficacy, pharmacokinetics, and potential interactions within a complex biological system, which is crucial for translating in vitro findings to clinical applications.
Need for more chronic toxicity and clinical trials
To support the long-term use of kumatakenin in potential therapeutic applications, there is a recognized need for more chronic toxicity studies and clinical trials. Chronic toxicity studies are essential to adequately characterize potential adverse effects that may arise from prolonged exposure. Current regulatory guidances for clinical trials, particularly those involving long-term dosing, typically require supporting data from repeated-dose toxicity studies in at least two species, with durations often ranging from 6 to 9 months depending on the planned clinical trial duration. While some exploratory clinical studies with limited human exposure may be supported by shorter non-clinical testing programs, late-stage clinical trials necessitate robust toxicity data. The successful translation of kumatakenin into clinical practice hinges on conducting rigorous chronic toxicity assessments and well-designed clinical trials to evaluate its safety and efficacy in human populations.
Future Research Trajectories
Future research on kumatakenin should focus on several key areas to fully elucidate its therapeutic potential and facilitate its clinical translation.
Further elucidation of specific mechanisms of action (e.g., HER-2 pathway)
Further detailed investigation into the specific molecular mechanisms of action of kumatakenin is crucial. While some studies have explored its effects on pathways like the Eno3-IRP1 axis in colitis , and its ability to induce apoptosis and inhibit tumor-associated macrophage activation in cancer cells , a more in-depth understanding of its interactions with specific targets is needed. For example, further studies are required to fully elucidate the mechanism of kumatakenin's inhibitory effect on ovarian cancer cell viability and its potential influence on pathways such as the HER-2 pathway. The HER family of receptors, including HER2, plays a significant role in the pathogenesis of several cancers, and understanding how kumatakenin might modulate this pathway could reveal new therapeutic avenues.
Investigation of transcription and/or protein stability modulation
Research should also explore whether kumatakenin influences gene expression at the level of mRNA transcription and/or protein stability. Alterations in mRNA transcription can lead to variations in protein expression, and modification of protein stability directly influences protein levels. Understanding if kumatakenin exerts its effects by modulating the transcription of specific genes or by affecting the stability and degradation of key proteins would provide valuable insights into its regulatory mechanisms. For instance, studies could investigate if kumatakenin influences Eno3 transcription and/or protein stability, as the exact mechanism underlying kumatakenin-induced activation of Eno3 protein remains to be fully elucidated.
Development of innovative treatment strategies
The insights gained from detailed mechanistic studies can inform the development of innovative treatment strategies utilizing kumatakenin. This could involve exploring kumatakenin as a single therapeutic agent or in combination with existing therapies to enhance efficacy or overcome resistance mechanisms. For example, given its observed anti-cancer activities and effects on the tumor microenvironment , kumatakenin could be investigated in combination therapies targeting specific signaling pathways or immune checkpoints. The potential for developing therapeutic strategies based on inhibiting epithelial ferroptosis, a process influenced by kumatakenin, has been suggested in the context of inflammatory bowel disease.
Refinement of computational methods and integration with experimental validation
The refinement of computational methods and their integration with experimental validation are critical for accelerating the research and development of kumatakenin. Computational approaches, such as molecular docking and network pharmacology, can help predict potential targets, binding sites, and complex interactions within biological systems. For example, molecular docking experiments have been used to investigate the binding between kumatakenin and Eno3, identifying potential contact sites. Integrating these computational predictions with in vitro and in vivo experimental validation is essential to confirm the predicted interactions and mechanisms, providing a more comprehensive understanding of kumatakenin's biological effects and guiding the rational design of future studies and potential therapeutic applications.
Exploration of synergistic effects with other agents
Studies have indicated that Kumatakenin can exhibit synergistic effects when combined with other agents, particularly in the context of antimicrobial activity. Research evaluating the antibacterial activities of compounds from Buddleja albiflora against various bacteria, including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, found that Kumatakenin demonstrated synergistic effects with several common antibiotics.
Specifically, Kumatakenin showed synergistic activity with Erythromycin, Gentamicin, and Ampicillin against Listeria monocytogenes. This synergy was found to be sufficient to eradicate biofilms formed by L. monocytogenes. These findings suggest that combinations of Kumatakenin with specific antibiotics could be valuable for treating bacterial pathogens and potentially help in preventing the spread of antibiotic resistance by improving antibiotic effectiveness. Kumatakenin's ability to promote the effects of antibiotics has been highlighted as a potential therapeutic avenue.
Structural modification and derivative synthesis for enhanced activity
Research specifically detailing the structural modification and synthesis of Kumatakenin derivatives aimed at enhancing its biological activity was not found within the scope of the provided search results. While the concept of structural modification to improve the properties and activity of natural products, such as flavonoids, is a recognized area of research, specific studies focused on creating and evaluating Kumatakenin derivatives for enhanced efficacy were not identified in the retrieved literature.
Detailed investigations into in vivo effects and long-term studies
Detailed investigations into the in vivo effects of Kumatakenin have begun to shed light on its potential therapeutic applications and physiological impact. One study explored the effects of Kumatakenin treatment in a mouse model of DSS-induced colitis. The results indicated that Kumatakenin administration significantly alleviated the symptoms of colitis and suppressed intestinal inflammation in the mice.
Furthermore, this research delved into the underlying mechanisms, demonstrating that Kumatakenin exerted significant anti-ferroptosis effects in epithelial cells from the colitic mice. This involved the restoration of mitochondrial morphology, reduced iron levels, and decreased expression of markers associated with lipid peroxidation. The study suggested that Kumatakenin's effects on ferroptosis were linked to the upregulation of enolase (Eno-3) expression, leading to the degradation of IRP1 and subsequent homeostasis of cellular iron levels.
Q & A
Basic: What validated analytical methods are recommended for identifying and quantifying Kumatakenin in plant extracts?
Methodological Answer:
The identification and quantification of Kumatakenin typically employ High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS/MS). For reproducible results:
- Column selection : Use a C18 reversed-phase column with a particle size of 3–5 μm and a pore size of 100–120 Å to optimize separation .
- Mobile phase : A gradient of acetonitrile/water with 0.1% formic acid improves peak resolution and ionization efficiency in LC-MS .
- Validation parameters : Include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and intra-day/inter-day precision (%RSD < 5%) to ensure reliability .
Basic: How can researchers standardize Kumatakenin extraction protocols across diverse plant matrices?
Methodological Answer:
Standardization requires optimizing solvent polarity , extraction time , and temperature using Design of Experiments (DoE):
- Solvent selection : Ethanol-water (70:30 v/v) balances polarity for efficient extraction while minimizing co-extraction of non-target compounds .
- Ultrasound-assisted extraction (UAE) : Parameters such as 40 kHz frequency and 30-minute duration enhance yield by disrupting cell walls without degrading thermolabile compounds .
- Normalization : Report yields as mg/g dry weight and include internal standards (e.g., quercetin) to correct for matrix effects .
Basic: What in vitro assays are most suitable for preliminary screening of Kumatakenin’s anti-inflammatory activity?
Methodological Answer:
Prioritize assays with mechanistic relevance and dose-response validation :
- NF-κB inhibition : Use LPS-stimulated RAW 264.7 macrophages, measuring TNF-α suppression via ELISA (IC₅₀ calculation) .
- COX-2 enzyme inhibition : Employ a fluorometric assay with celecoxib as a positive control, ensuring substrate specificity (e.g., arachidonic acid) .
- Data interpretation : Normalize results to cell viability (MTT assay) to distinguish cytotoxicity from anti-inflammatory effects .
Advanced: How can researchers resolve contradictory findings in Kumatakenin’s cytotoxicity across different cancer cell lines?
Methodological Answer:
Contradictions often arise from cell line heterogeneity and experimental variables . Mitigate this by:
- Standardizing culture conditions : Control passage number, serum concentration, and hypoxia levels to reduce variability .
- Dosage calibration : Use Hill slope models to compare EC₅₀ values across cell lines (e.g., A549 vs. HepG2) and identify lineage-specific sensitivity .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by Kumatakenin, distinguishing on-target vs. off-target effects .
Advanced: What experimental designs are optimal for studying Kumatakenin’s synergistic effects with conventional chemotherapeutics?
Methodological Answer:
Adopt combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy:
- Dose matrix : Test Kumatakenin with paclitaxel or doxorubicin at fixed ratios (e.g., 1:1, 1:2) across 5–6 concentration levels .
- Data analysis : Calculate CI values using CompuSyn software, where CI < 1 indicates synergy, and validate with apoptosis assays (Annexin V/PI staining) .
- Mechanistic validation : Use siRNA knockdown (e.g., Bcl-2, Bax) to confirm synergistic pathways in 3D spheroid models .
Advanced: How should researchers address discrepancies in reported bioavailability of Kumatakenin in preclinical models?
Methodological Answer:
Bioavailability variations stem from formulation differences and PK/PD modeling approaches . Improve consistency by:
- Nanocarrier optimization : Test liposomal vs. polymeric nanoparticles (e.g., PLGA) for enhanced intestinal absorption, monitoring via LC-MS plasma profiling .
- Pharmacokinetic parameters : Calculate AUC₀–24, Cₘₐₓ, and t₁/₂ in rodent models under fed vs. fasted conditions to isolate dietary impacts .
- In silico modeling : Use GastroPlus® to simulate absorption kinetics and identify solubility-limited vs. metabolism-limited bioavailability .
Advanced: What strategies validate Kumatakenin’s molecular targets in complex biological systems?
Methodological Answer:
Combine affinity-based proteomics and computational docking :
- Chemical proteomics : Synthesize a biotinylated Kumatakenin probe for pull-down assays, followed by LC-MS/MS to identify binding proteins .
- Molecular dynamics (MD) simulations : Use AutoDock Vina to predict binding affinities for putative targets (e.g., PI3K/Akt), validated via SPR (surface plasmon resonance) .
- CRISPR-Cas9 knockout : Confirm target relevance by attenuating Kumatakenin’s effects in cells lacking the candidate protein .
Basic: What quality control measures are critical for ensuring Kumatakenin’s purity in experimental batches?
Methodological Answer:
Implement multi-tiered analytical checks :
- Purity assessment : HPLC-UV (≥95% purity) with photodiode array detection to detect co-eluting impurities .
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, 500 MHz) and HRMS (ESI+) to verify molecular integrity .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor thermal and hydrolytic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
